molecular formula C6H5ClFN B1295073 2-Chloro-4-fluoroaniline CAS No. 2106-02-7

2-Chloro-4-fluoroaniline

Cat. No.: B1295073
CAS No.: 2106-02-7
M. Wt: 145.56 g/mol
InChI Key: XRAKCYJTJGTSMM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoroaniline, with the chemical formula C6H5ClFN, is a compound known for its applications in various chemical processes. This pale yellow solid, also referred to as 2-Chloro-4-fluorobenzenamine, is characterized by its chlorine and fluorine functional groups. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, it serves as a building block in the production of polymers and specialty chemicals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Co-production Method: This method involves the co-production of 3-chloro-4-fluoroaniline and 2,6-dichlorofluorobenzene from ortho-dichlorobenzene.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst are used.

    Substitution: Reagents like sodium hydride and organometallic compounds are commonly employed.

Major Products:

Scientific Research Applications

2-Chloro-4-fluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs with anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the manufacture of dyes, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoroaniline involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, including hydroxylation and conjugation reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways depend on the context of its use, such as in pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-fluoroaniline is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and specialty chemicals .

Properties

IUPAC Name

2-chloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAKCYJTJGTSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062182
Record name Benzenamine, 2-chloro-4-fluoro-
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Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2106-02-7
Record name 2-Chloro-4-fluorobenzenamine
Source CAS Common Chemistry
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Record name Benzenamine, 2-chloro-4-fluoro-
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Record name Benzenamine, 2-chloro-4-fluoro-
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Record name Benzenamine, 2-chloro-4-fluoro-
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Record name 2-chloro-4-fluoroaniline
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Record name 2-Chloro-4-fluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-chloro-4-fluoroaniline in pharmaceutical research?

A: this compound serves as a key building block in the synthesis of various pharmaceutical compounds, particularly TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate) [, ]. This compound is of particular interest due to its unique metabolic fate in organisms.

Q2: How is the metabolism of TAK-242 related to this compound?

A: Research indicates that the metabolism of TAK-242 happens in two distinct ways, directly related to the this compound moiety [, ]:

  • Species Differences: Interestingly, studies in rats and dogs show significant differences in the metabolism and excretion kinetics of the phenyl ring moiety [, ]. This highlights the importance of considering species-specific metabolism in drug development.

Q3: Are there alternative synthetic routes to this compound?

A: While this compound can be synthesized from 4-chloro-2-fluoronitrobenzene, this precursor is expensive and challenging to produce []. An alternative synthetic pathway utilizes bis(4-amino-2-chlorophenyl) disulfide as a starting material []. This method involves a Schiemann reaction, oxychlorination, and nitration, offering a potentially more cost-effective route to this compound.

Q4: What are the implications of covalent binding observed with the cyclohexene ring moiety of TAK-242?

A: Research shows that the cyclohexene ring moiety of TAK-242 can undergo metabolic conversion into a glutathione conjugate (M-SG) [, ]. This conjugate can be further metabolized into cysteine (M-Cys) and mercapturic acid (M-Mer) conjugates. Importantly, the cyclohexene ring's metabolic pathway indicates a potential for covalent binding to endogenous molecules like plasma proteins [, ]. This finding has significant implications for understanding the drug's long-term effects and potential toxicity.

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